The synthesis of PU-WS13 involves several steps that utilize a purine scaffold as the base structure. The process typically includes:
Technical details regarding the synthesis can vary based on specific laboratory protocols, but the general approach focuses on maintaining high yields and purity through careful control of reaction conditions.
The molecular structure of PU-WS13 features:
PU-WS13 participates in several important chemical reactions relevant to its function:
The binding affinity and selectivity are determined through assays that measure the compound's ability to inhibit target proteins in vitro, providing insights into its potential therapeutic applications.
PU-WS13 operates primarily through the inhibition of glucose-regulated protein 94, which plays a significant role in protein folding and stabilization within cells. The mechanism can be summarized as follows:
Research indicates that treatment with PU-WS13 results in morphological changes in cancer cells indicative of apoptosis, such as chromatin condensation and membrane blebbing .
PU-WS13 has several significant applications in scientific research:
Triple-negative breast cancer (TNBC) constitutes 15–20% of breast carcinomas and is defined by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression [2] [4]. This subtype exhibits aggressive behavior with high metastatic potential and limited treatment options, as it is unresponsive to conventional hormone therapies or HER2-targeted agents [4] [5]. The five-year survival rate for metastatic TNBC remains below 30%, underscoring the urgent need for novel therapeutic strategies [2].
TNBC tumors are characterized by high infiltration of CD206+ M2-like macrophages within the TME, which correlates with poor prognosis and reduced survival [4] [5]. These macrophages promote tumor progression through:
GRP94 (glucose-regulated protein 94, HSP90B1) is an endoplasmic reticulum (ER)-resident paralog of heat shock protein 90 (HSP90) that functions as a master chaperone for oncogenic client proteins. Its client portfolio includes:
PU-WS13 (chemical name: 8-[(3,5-dichlorophenyl)sulfanyl]-9-[3-[(propan-2-yl)amino]propyl]-9H-purin-6-amine) is a first-in-class selective GRP94 inhibitor with an EC₅₀ of 0.22 μM against GRP94 versus 27.3 μM and 41.8 μM against Hsp90α and Hsp90β, respectively [1] [9]. This >100-fold selectivity stems from its unique ability to exploit a GRP94-specific structural feature: ligand-induced displacement of Phe199, which opens a hydrophobic pocket inaccessible in other HSP90 paralogs [7] [9].
Table 1: Key Chemical Properties of PU-WS13
Property | Value | |
---|---|---|
CAS Number | 1454619-14-7 | |
Molecular Formula | C₁₇H₂₀Cl₂N₆S | |
Molecular Weight | 411.35 g/mol | |
SMILES Notation | CC(C)NCCCN1C2=NC=NC(N)=C2N=C1SC1=C(C(Cl)=CC=C1)Cl | |
Solubility | ≥40 mg/mL in DMSO | |
Selectivity (EC₅₀) | GRP94: 0.22 μM; Hsp90α: 27.3 μM; Hsp90β: 41.8 μM | [1] [10] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7